molecular formula C6H5F3N2O2 B13669514 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethane-1,1-diol

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethane-1,1-diol

Cat. No.: B13669514
M. Wt: 194.11 g/mol
InChI Key: CSYFJBPKNYIEHM-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethane-1,1-diol is an organic compound with the molecular formula C6H5F3N2O2 It is characterized by the presence of trifluoromethyl and pyrazinyl groups attached to an ethanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethane-1,1-diol typically involves the reaction of pyrazine derivatives with trifluoroacetaldehyde. One common method includes the condensation of pyrazine with trifluoroacetaldehyde under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethane-1,1-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols .

Scientific Research Applications

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethane-1,1-diol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethane-1,1-diol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethane-1,1-diol is unique due to its specific combination of trifluoromethyl and pyrazinyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C6H5F3N2O2

Molecular Weight

194.11 g/mol

IUPAC Name

2,2,2-trifluoro-1-pyrazin-2-ylethane-1,1-diol

InChI

InChI=1S/C6H5F3N2O2/c7-6(8,9)5(12,13)4-3-10-1-2-11-4/h1-3,12-13H

InChI Key

CSYFJBPKNYIEHM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C(C(F)(F)F)(O)O

Origin of Product

United States

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